N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Description
N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a combination of pyridine, piperidine, and pyrrolidine rings
Properties
IUPAC Name |
N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O/c17-13-10-18-7-5-15(13)21-8-2-3-12(11-21)9-20-16(22)14-4-1-6-19-14/h5,7,10,12,14,19H,1-4,6,8-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYDLQRESFEWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCCN(C2)C3=C(C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3-bromopyridine with piperidine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
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Coupling with Pyrrolidine: : The piperidine intermediate is then coupled with pyrrolidine-2-carboxylic acid or its derivatives. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed on the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.
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Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly those targeting neurological disorders and cancers.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety may facilitate binding to these targets, while the piperidine and pyrrolidine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3-chloropyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
- N-[[1-(3-fluoropyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
- N-[[1-(3-iodopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Uniqueness
N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of pyridine, piperidine, and pyrrolidine rings provides a versatile scaffold for further chemical modifications and optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
